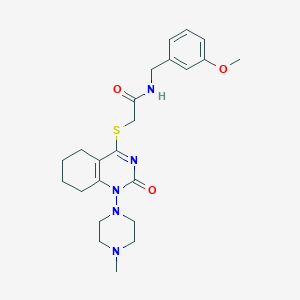![molecular formula C17H28N6OS B2446040 2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946210-50-0](/img/structure/B2446040.png)
2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine core, which is a structural motif commonly found in biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide typically involves multiple steps starting from commercially available starting materials. The key steps often include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the heterocyclic ring.
Substitution reactions: Introduction of the isopropylamino and methylthio groups through substitution reactions, often using reagents such as alkyl halides and thiols.
Amide formation: The final step involves the formation of the butanamide moiety, typically through an amide coupling reaction using reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would necessitate optimization of these synthetic steps to ensure high yield and purity. This typically involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and concentration, and employing efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation, particularly at the methylthio group, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the butanamide moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in various substitution reactions, especially at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Typical reagents include alkyl halides, acyl chlorides, and thiols.
Major Products Formed
The major products depend on the specific reaction conditions, but typical products include sulfoxides, sulfones, alcohols, and substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide has a broad range of applications across several scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase and phosphodiesterase inhibition.
Medicine: Explored for its therapeutic potential in diseases such as cancer and inflammation due to its ability to modulate biological pathways.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. For instance, the pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, inhibiting their activity and thereby modulating cell signaling pathways. This can lead to effects such as reduced cell proliferation in cancer cells or decreased inflammation.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-(2-(4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide: A similar compound with an amino group instead of an isopropylamino group.
2-ethyl-N-(2-(4-(isopropylamino)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide: Where the methylthio group is oxidized to a methylsulfonyl group.
Uniqueness
What sets 2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide apart is the combination of its structural elements, which confer unique properties and interactions, making it a versatile compound in both research and application contexts.
Properties
IUPAC Name |
2-ethyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6OS/c1-6-12(7-2)16(24)18-8-9-23-15-13(10-19-23)14(20-11(3)4)21-17(22-15)25-5/h10-12H,6-9H2,1-5H3,(H,18,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWVSVQKAMRYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(2,6-difluorophenyl)methyl]ethanediamide](/img/structure/B2445969.png)


![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane](/img/structure/B2445973.png)

![4-fluoro-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2445978.png)
![2-Spiro[2.3]hexan-5-ylacetic acid](/img/structure/B2445980.png)
